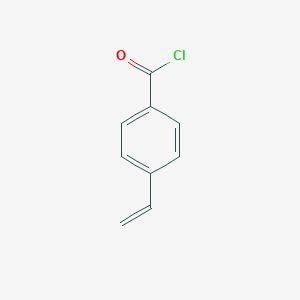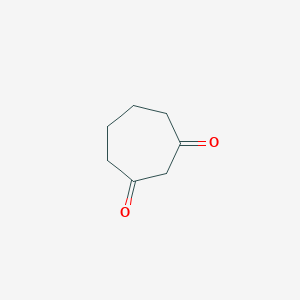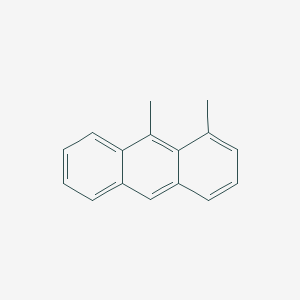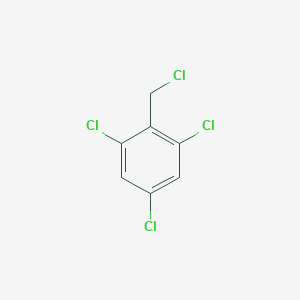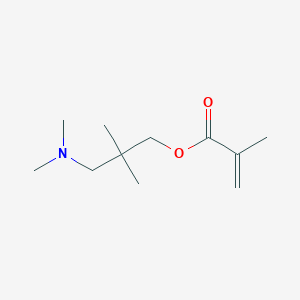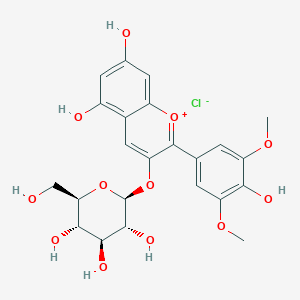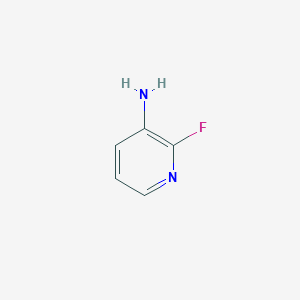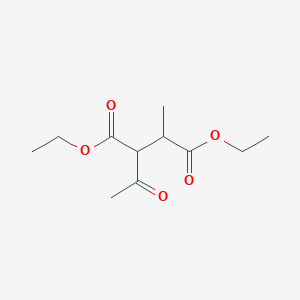![molecular formula C13H18O4 B075691 Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester CAS No. 1145-36-4](/img/structure/B75691.png)
Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester is a vascular selective calcium antagonist, commonly used in the treatment of hypertension and stable angina pectoris. It works by lowering arterial blood pressure through the reduction of systemic vascular resistance. Due to its high selectivity for smooth muscle in the arterioles, this compound does not directly affect cardiac contractility or conduction .
Preparation Methods
The synthesis of Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester involves several steps, starting with the preparation of the core structure. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods often employ
Properties
CAS No. |
1145-36-4 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[1-(2-bicyclo[2.2.1]hept-5-enyl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-8(17-13(16)5-4-12(14)15)11-7-9-2-3-10(11)6-9/h2-3,8-11H,4-7H2,1H3,(H,14,15) |
InChI Key |
HIUMFNMYQBSPRN-UHFFFAOYSA-N |
SMILES |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
Canonical SMILES |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



